molecular formula C22H26N2O3 B2912997 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-31-9

4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2912997
CAS No.: 941919-31-9
M. Wt: 366.461
InChI Key: CSHWELLDDAWENV-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-31-9) is a synthetic organic compound belonging to the benzamide class. Its molecular structure integrates a benzamide group with a 4-butoxy substituent and a 2-oxopiperidine unit linked via a phenyl ring, granting it unique physicochemical properties, including specific lipophilicity and stability . This compound serves primarily as a valuable chemical intermediate and versatile building block in medicinal chemistry and pharmaceutical research . The presence of multiple functional groups provides several points for further chemical modification, making it a useful scaffold for the synthesis of more complex molecules and potential drug candidates . Researchers can leverage its structure in developing novel bioactive compounds. The product is supplied with a minimum purity of 90% and is intended for research applications only . It is strictly for non-human research and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-3-15-27-20-12-10-17(11-13-20)22(26)23-18-7-6-8-19(16-18)24-14-5-4-9-21(24)25/h6-8,10-13,16H,2-5,9,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWELLDDAWENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidin-1-yl Intermediate: The synthesis begins with the preparation of the piperidin-1-yl intermediate. This can be achieved by reacting piperidine with an appropriate acylating agent under controlled conditions.

    Coupling with Phenyl Ring: The piperidin-1-yl intermediate is then coupled with a phenyl ring containing a suitable leaving group, such as a halide, through a nucleophilic substitution reaction.

    Introduction of the Butoxy Group: The butoxy group is introduced by reacting the intermediate with butyl alcohol in the presence of a suitable catalyst.

    Formation of the Benzamide: Finally, the benzamide structure is formed by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Benzamide Modifications

  • This is critical for compounds targeting central nervous system (CNS) receptors like mGlu5 .
  • Similar piperidine derivatives are common in kinase inhibitors and GPCR modulators . 2,4-Difluorophenyl (VU0357121): Fluorine atoms enhance metabolic stability and electron-withdrawing effects, likely contributing to VU0357121’s efficacy as an mGlu5 negative allosteric modulator .

Pharmacological Divergence

  • VU0357121 has well-documented activity as an mGlu5 antagonist, with studies highlighting its role in modulating synaptic plasticity (LTP/LTD) . In contrast, the target compound’s 2-oxopiperidinyl group may shift selectivity toward other receptors or allosteric sites, though empirical data are lacking.
  • N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxybenzamide exhibits antitumor activity, likely due to the benzoimidazole moiety’s intercalation or kinase inhibitory effects . This contrasts with the neurological focus of other benzamides.

Physicochemical Properties

  • The target compound’s molecular weight (366.46 g/mol) and moderate lipophilicity (calculated logP ~3.5) align with Lipinski’s rules for drug-likeness. In comparison, N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-butoxybenzamide has a higher molecular weight (444.59 g/mol) due to the sulfonyl-piperidine group, which may reduce oral bioavailability .

Biological Activity

Overview

4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure incorporates a butoxy group and a piperidin-1-yl moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H26N2O3
CAS Number941919-31-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated through ongoing research.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that it may have potential as an anticancer agent, possibly through the inhibition of tumor growth and metastasis.
  • Neuroprotective Effects : The piperidine moiety may confer neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection :
    • In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of specific signaling pathways associated with cellular survival.
  • Enzyme Inhibition :
    • The compound has been tested for its ability to inhibit certain enzymes involved in metabolic pathways. Results showed promising inhibitory activity, indicating potential applications in metabolic disorders.

Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntitumorReduced cell viability
NeuroprotectionIncreased cell survival
Enzyme inhibitionSignificant inhibition

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